6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the substituted acetophenones were added to a round bottom flask equipped with a magnetic stir at room temperature. The mixture was heated and stirred under reflux for 2-10 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . These studies provide valuable insights into the three-dimensional structure of the molecule, which is crucial for understanding its properties and interactions.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity of the molecule and its potential uses in various applications.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like IR spectroscopy and NMR spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement .Scientific Research Applications
Anticancer Activity
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is similar to the structure of the compound , have been found to exhibit anticancer activity . These compounds have shown a profound importance in drug design, discovery, and development .
Antimicrobial Activity
Triazole derivatives have been reported to show antimicrobial activity . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with analgesic and anti-inflammatory activities . This suggests that the compound may also have potential in this area.
Antioxidant Activity
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit antioxidant activity . This suggests that the compound may also have potential as an antioxidant.
Antiviral Activity
Triazole derivatives have been reported to show antiviral activity . This suggests that the compound may also have potential as an antiviral agent.
Enzyme Inhibition
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may also have potential as an enzyme inhibitor.
Mechanism of Action
Target of Action
The primary targets of 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key protein involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell proliferation, respectively, which can lead to cell death .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. By inhibiting PARP-1, the compound disrupts the DNA repair pathway, leading to the accumulation of DNA damage in the cells . The inhibition of EGFR disrupts the cell proliferation pathway, leading to a decrease in cell growth and division .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death . Specifically, it has been found to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This is achieved by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulating the anti-apoptotic gene Bcl2 .
Future Directions
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-18-10-5-3-8(7-11(10)19-2)9-4-6-12-14-15-13(20)17(12)16-9/h3-7H,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWJMJPQQBANSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NNC3=S)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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